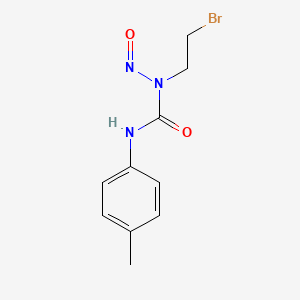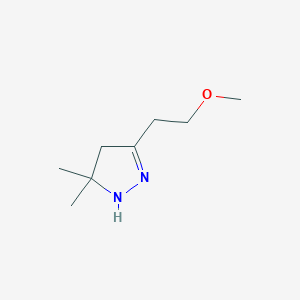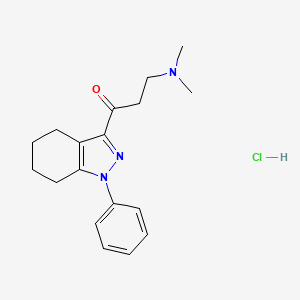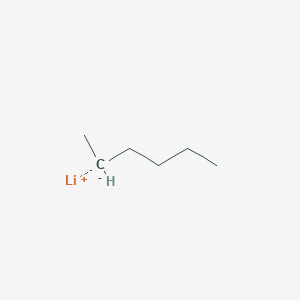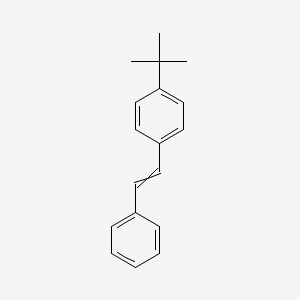
Diisobutylmethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisobutylmethylsilane is an organosilicon compound with the chemical formula C9H22Si It is a silane derivative, characterized by the presence of silicon bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
Diisobutylmethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For instance, the reaction between isobutylene and methylsilane in the presence of a platinum catalyst can yield this compound. The reaction conditions typically include moderate temperatures and pressures to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes often employ continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts, such as platinum or rhodium complexes, enhances the reaction rate and selectivity, leading to higher yields of the desired product.
化学反应分析
Types of Reactions
Diisobutylmethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to other compounds.
Substitution: this compound can participate in substitution reactions where one of its organic groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to facilitate reduction reactions.
Substitution: Halogenated reagents, such as chlorosilanes, are often used in substitution reactions to introduce new functional groups.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Reduction: The major products are the reduced forms of the reactants, often resulting in the formation of simpler silanes.
Substitution: The products depend on the nature of the substituent introduced, leading to a variety of functionalized silanes.
科学研究应用
Diisobutylmethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound is explored for its potential in modifying biological molecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: Research is ongoing to investigate its use in drug delivery systems, where its unique properties can improve the delivery and efficacy of therapeutic agents.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism by which diisobutylmethylsilane exerts its effects involves its ability to form stable bonds with other molecules. The silicon atom in the compound can interact with various functional groups, facilitating the formation of new chemical bonds. This reactivity is exploited in catalysis, where this compound can act as a catalyst or a catalyst precursor. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Similar Compounds
Triisobutylsilane: Similar in structure but with three isobutyl groups instead of two.
Dimethylisobutylsilane: Contains two methyl groups and one isobutyl group.
Diisobutylphenylsilane: Features a phenyl group in place of the methyl group.
Uniqueness
Diisobutylmethylsilane is unique due to its specific combination of isobutyl and methyl groups, which confer distinct reactivity and physical properties. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
属性
分子式 |
C9H21Si |
|---|---|
分子量 |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
InChI 键 |
UVGLHLDWBKDVIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Si](C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
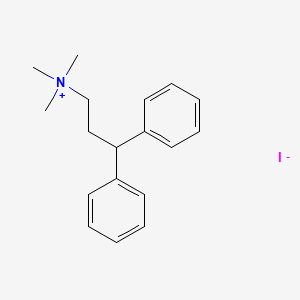
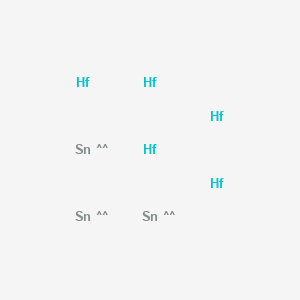
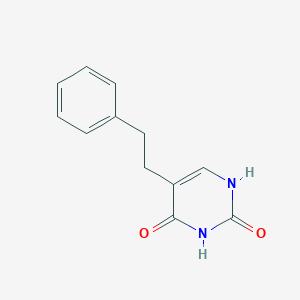
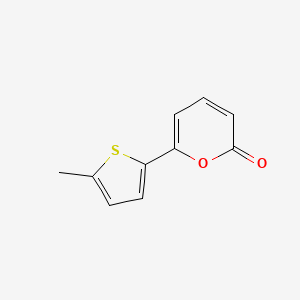

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)


